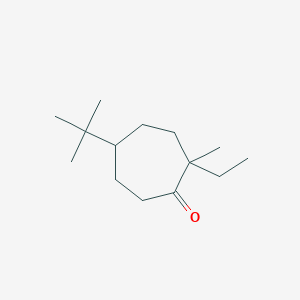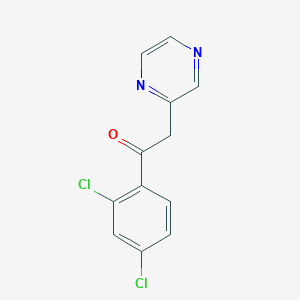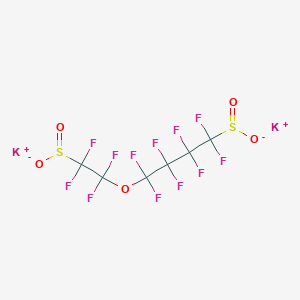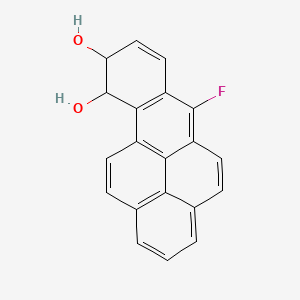
6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound contains a total of 40 bonds, including 27 non-hydrogen bonds, 20 multiple bonds, 1 double bond, 19 aromatic bonds, 5 six-membered rings, 6 ten-membered rings, 2 twelve-membered rings, 2 hydroxyl groups, and 2 secondary alcohols . The presence of a fluorine atom at the 6th position and hydroxyl groups at the 9th and 10th positions significantly influences its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including 6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol, often involves indirect methods due to the limited range of direct substitution reactions available for pyrene itself . One approach involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene, which can then be further functionalized under electrophilic aromatic substitution (EAS) conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves multi-step synthesis starting from commercially available pyrene derivatives. The process typically includes fluorination, hydroxylation, and subsequent purification steps to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydrobenzo(a)pyrene-7(8H)-one: A precursor to various benzo(a)pyrene derivatives.
7,8,9,10-Tetrahydrobenzo(a)pyrene-7-ol: Another hydroxylated derivative of benzo(a)pyrene.
Uniqueness
6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated analogs . The fluorine substitution affects the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for studying the effects of fluorination on PAHs .
Propriétés
| 83768-93-8 | |
Formule moléculaire |
C20H13FO2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
6-fluoro-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C20H13FO2/c21-19-13-7-5-11-3-1-2-10-4-6-12(17(13)16(10)11)18-14(19)8-9-15(22)20(18)23/h1-9,15,20,22-23H |
Clé InChI |
ZLDRXYJMSDDLEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C5=C(C(C(C=C5)O)O)C(=C43)C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
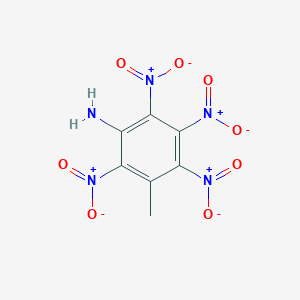
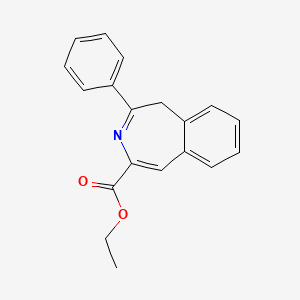
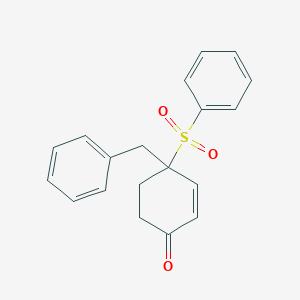
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
